17alpha-Propionate Topical Antiandrogenic Potency vs. Flutamide, Finasteride, and Cyproterone Acetate
In a hamster flank organ test, 17alpha-propionate demonstrated significantly higher topical antiandrogenic activity compared to several standard antiandrogens. It was approximately 3 times more potent than flutamide, 2 times more effective than finasteride, and approximately as active as cyproterone acetate. [1]
| Evidence Dimension | Topical antiandrogenic activity |
|---|---|
| Target Compound Data | 1x (reference potency) |
| Comparator Or Baseline | Flutamide: 1/3x (3x less potent); Finasteride: 1/2x (2x less effective); Cyproterone acetate: ~1x (similar potency); Progesterone: 1/4x (4x less active) |
| Quantified Difference | 3x more potent than flutamide, 2x more effective than finasteride, 4x more active than progesterone, and equipotent to cyproterone acetate. |
| Conditions | Hamster flank organ test (in vivo model for topical antiandrogenic activity) |
Why This Matters
This data demonstrates that 17alpha-propionate achieves high topical potency, allowing for the use of lower concentrations or achieving superior efficacy compared to other well-known antiandrogens when applied topically.
- [1] Celasco G, Moro L, Bozzella R, Ferraboschi P, Bartorelli L, Quattrocchi C, Nicoletti F. Biological profile of cortexolone 17alpha-propionate (CB-03-01), a new topical and peripherally selective androgen antagonist. Arzneimittelforschung. 2004;54(12):881-6. PMID: 15646372. View Source
